molecular formula C11H15NO3 B13578681 Ethyl 2-amino-2-(2-methoxyphenyl)acetate CAS No. 500772-69-0

Ethyl 2-amino-2-(2-methoxyphenyl)acetate

Cat. No.: B13578681
CAS No.: 500772-69-0
M. Wt: 209.24 g/mol
InChI Key: KTCGUJPDEROXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(2-methoxyphenyl)glycinate , is a chemical compound with the molecular formula C₁₁H₁₅NO₃. It belongs to the class of amino acid derivatives and features an amino group (NH₂) and an ethyl ester group (CO₂C₂H₅) attached to the central carbon atom. The compound’s systematic name reflects its structure: an ethyl ester of 2-(2-methoxyphenyl)glycine.

Preparation Methods

Synthetic Routes: The synthesis of ethyl 2-amino-2-(2-methoxyphenyl)acetate involves the reaction of 2-(2-methoxyphenyl)glycine with ethyl chloroacetate. Here’s a step-by-step procedure:

  • Protection of the Amino Group: : The amino group in 2-(2-methoxyphenyl)glycine is protected using a suitable reagent (e.g., TsOH, toluenesulfonic acid). This step prevents unwanted side reactions during subsequent steps.

  • Reaction with Ethyl Chloroacetate: : The protected 2-(2-methoxyphenyl)glycine reacts with ethyl chloroacetate in the presence of a base (such as diisopropylethylamine, DIPEA) to form this compound.

Industrial Production Methods: While not widely produced on an industrial scale, this compound can be synthesized in the laboratory using the methods described above.

Chemical Reactions Analysis

Ethyl 2-amino-2-(2-methoxyphenyl)acetate can participate in various chemical reactions:

    Hydrolysis: Treatment with acid or base leads to hydrolysis of the ester group, yielding 2-(2-methoxyphenyl)glycine.

    Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common reagents include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).

Scientific Research Applications

Chemistry::

    Building Block: Ethyl 2-amino-2-(2-methoxyphenyl)acetate serves as a building block for more complex molecules.

    Drug Synthesis: Researchers use it as an intermediate in the synthesis of pharmaceutical compounds.

Biology and Medicine::

    Pharmacology: Investigating its potential as a drug candidate.

    Metabolism Studies: Studying its metabolic fate in living organisms.

Industry::

    Fine Chemicals: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. its structural features suggest potential interactions with cellular receptors or enzymes.

Comparison with Similar Compounds

Ethyl 2-amino-2-(2-methoxyphenyl)acetate shares similarities with other amino acid derivatives, such as ethyl 2-aminoacetate and ethyl 2-(4-methoxyphenyl)glycinate. Its uniqueness lies in the combination of the 2-(2-methoxyphenyl) substituent and the ethyl ester group.

Properties

CAS No.

500772-69-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-2-(2-methoxyphenyl)acetate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7,10H,3,12H2,1-2H3

InChI Key

KTCGUJPDEROXJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.